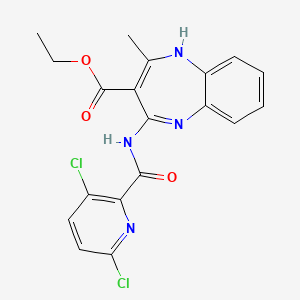
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Enzyme Inhibition
Compounds structurally related to N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide have been explored for their potential as enzyme inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in specific human carcinoma models following oral administration due to improved enzyme potency and aqueous solubility (G. M. Schroeder et al., 2009).
Antituberculosis Activity
Another area of application is in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (V. U. Jeankumar et al., 2013).
Biological Profile Exploration
Research has also been conducted on the synthesis, characterization, and exploration of the biological profile of compounds with similar frameworks, demonstrating moderate enzyme inhibition potential, which could be valuable in designing drugs to control Alzheimer's and diabetic diseases (M. Saleem et al., 2018).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-9-4-8-17(12-18)28-21(16-7-5-11-24-13-16)20(26-27-28)22(29)25-14-15-6-2-3-10-19(15)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACGFUDACTYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2905100.png)
![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)


![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)
![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)